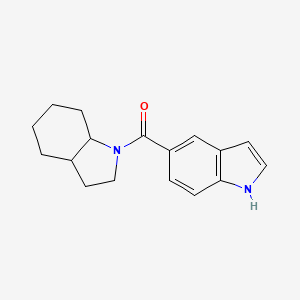
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means that it can bind to and activate these receptors in the brain and other parts of the body.
Mecanismo De Acción
The mechanism of action of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves its binding to and activation of CB1 and CB2 receptors in the brain and other parts of the body. This leads to the modulation of various physiological processes, including pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by modulating the activity of nociceptive neurons and immune cells. It also has anxiolytic effects by modulating the activity of the amygdala and other brain regions involved in anxiety. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 in lab experiments is that it is a potent and selective CB1 and CB2 receptor agonist, which allows for the precise modulation of these receptors. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not fully replicate the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are several future directions for research on 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of addiction, as it has been shown to modulate the reward pathway in the brain. Finally, there is a need for further research on the long-term effects of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 use and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves several steps, including the reaction of indole-5-carboxylic acid with cyclohexanone in the presence of a reducing agent to form the corresponding cyclohexenone intermediate. This intermediate is then reacted with an amine to produce the final product, 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2.
Aplicaciones Científicas De Investigación
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(14-5-6-15-13(11-14)7-9-18-15)19-10-8-12-3-1-2-4-16(12)19/h5-7,9,11-12,16,18H,1-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIHFDUAXKRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)